molecular formula C11H18N2O B5088776 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone

4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone

Cat. No.: B5088776
M. Wt: 194.27 g/mol
InChI Key: KOLDAQYFFQGZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone, also known as THIQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. THIQ has a unique chemical structure that makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties.

Mechanism of Action

4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone exerts its biological effects through its interaction with various receptors and neurotransmitter systems in the brain. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has also been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. The precise mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. This compound has also been shown to have anticonvulsant, antidepressant, and antipsychotic effects. In addition, this compound has been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has several advantages and limitations for lab experiments. Its unique chemical structure makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties. This compound is also relatively easy to synthesize using various methods. However, this compound has limited solubility in water, which can make it challenging to work with in some experiments. In addition, this compound has been found to be unstable under certain conditions, which can affect its biological activity.

Future Directions

There are several future directions for research on 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the exploration of this compound's potential in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Further studies are also needed to fully understand the mechanism of action of this compound and its interaction with various receptors and neurotransmitter systems in the brain.

Synthesis Methods

4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a beta-arylethylamine with a carbonyl compound in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, a carbonyl compound, and a formaldehyde or paraformaldehyde in the presence of an acid catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific research question.

Scientific Research Applications

4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. This compound has also been found to be a potent dopamine agonist and has been used as a ligand in dopamine receptor studies. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

4-propan-2-yl-3,5,6,7,8,8a-hexahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,9H,3-6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLDAQYFFQGZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CCCCC2NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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